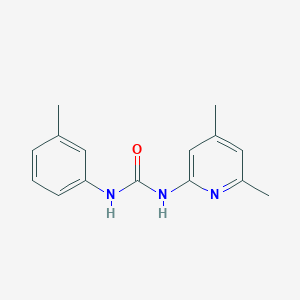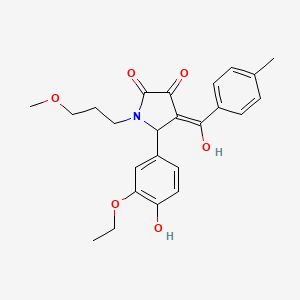
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea, also known as DMPU, is a chemical compound that has gained attention in the scientific community for its potential use as a herbicide. DMPU belongs to a class of compounds known as ureas, which have been used in the agricultural industry for their ability to control weed growth. In
作用机制
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound disrupts the normal growth and development of plants, leading to their eventual death. This compound is also known to affect photosynthesis, which further contributes to its herbicidal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting ALS and affecting photosynthesis, this compound has also been shown to affect the expression of genes involved in plant growth and development. Specifically, this compound has been shown to upregulate the expression of genes involved in stress response and downregulate the expression of genes involved in cell division and expansion.
实验室实验的优点和局限性
One advantage of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea as a tool in plant physiology research is its ability to inhibit photosynthesis, which allows researchers to study the effects of reduced photosynthesis on plant growth and development. Additionally, this compound has a broad spectrum of herbicidal activity, making it useful for studying the effects of weed control on plant growth and development. However, one limitation of this compound is its potential toxicity to non-target organisms, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea. One area of interest is the development of more specific ALS inhibitors that can selectively target different weed species while minimizing the impact on non-target organisms. Additionally, further research is needed to understand the molecular mechanisms underlying this compound's effects on plant growth and development. Finally, there is a need for more studies on the potential environmental impacts of this compound and other urea herbicides, particularly with respect to their potential effects on soil microorganisms and other non-target organisms.
Conclusion
In summary, this compound is a promising herbicide that has gained attention in the scientific community for its potential use in the agricultural industry. This compound works by inhibiting the enzyme ALS, disrupting plant growth and development, and affecting photosynthesis. This compound has a broad spectrum of herbicidal activity and has been studied for its potential use as a tool in plant physiology research. However, further research is needed to understand the molecular mechanisms underlying this compound's effects on plant growth and development, as well as its potential environmental impacts.
合成方法
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3-methylphenylisocyanate in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential use as a herbicide. Several studies have shown that this compound exhibits strong herbicidal activity against a wide range of weed species, making it a promising candidate for use in the agricultural industry. In addition, this compound has also been studied for its potential use as a tool in plant physiology research, as it can inhibit photosynthesis and affect plant growth and development.
属性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-5-4-6-13(8-10)17-15(19)18-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNSDUDDWGPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5463469.png)
![N-{3-[(4aS*,8aS*)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5463473.png)
![1-(4-fluorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5463475.png)
![7-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5463491.png)


![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5463506.png)
![4-[(4-chloro-3-propoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5463511.png)
![7-acetyl-3-(allylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463520.png)
![4-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5463531.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5463537.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463543.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)
